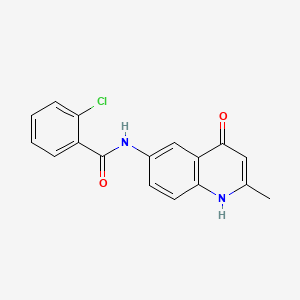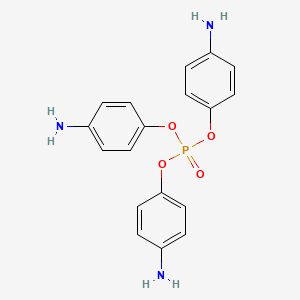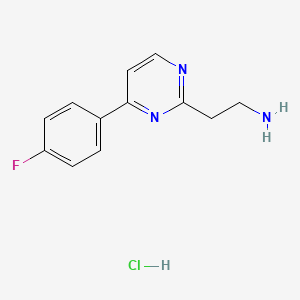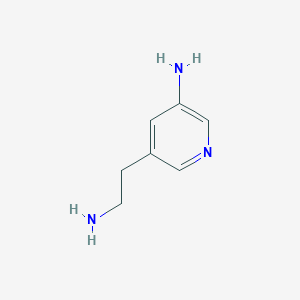![molecular formula C16H13NO5 B14168613 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6089-03-8](/img/structure/B14168613.png)
5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C16H13NO5. . This compound is characterized by the presence of a phenylacetyl group attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with phenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and polymers
作用机制
The mechanism of action of 5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, leading to changes in their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the phenylacetyl group.
5-Nitroisophthalic acid: Contains a nitro group instead of an amino group.
5-Hydroxyisophthalic acid: Contains a hydroxyl group instead of an amino group.
Uniqueness
5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacetyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.
属性
CAS 编号 |
6089-03-8 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
5-[(2-phenylacetyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H13NO5/c18-14(6-10-4-2-1-3-5-10)17-13-8-11(15(19)20)7-12(9-13)16(21)22/h1-5,7-9H,6H2,(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
ULSUWEMSGVMQSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxabicyclo[3.2.1]octan-2-one, 1,4,4-trimethyl-](/img/structure/B14168542.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)

![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)



![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)


